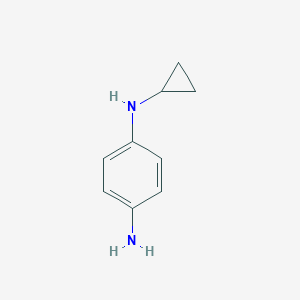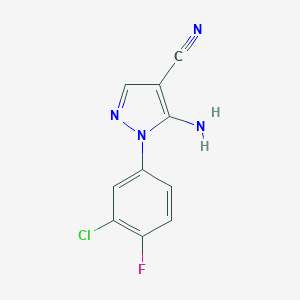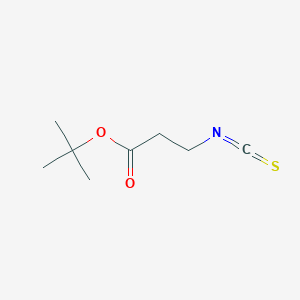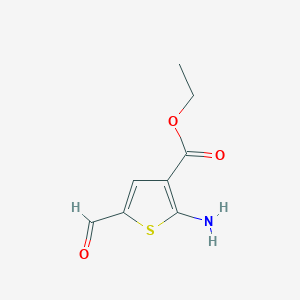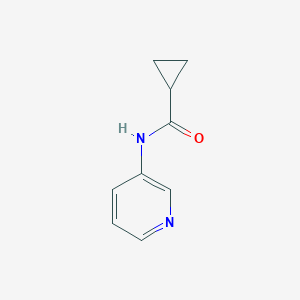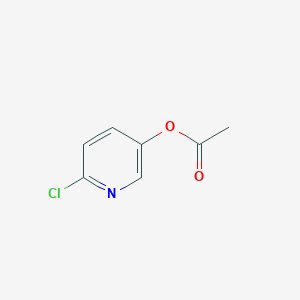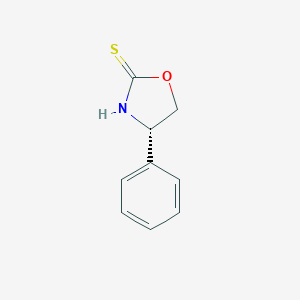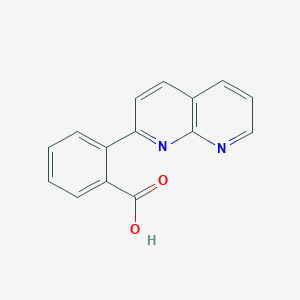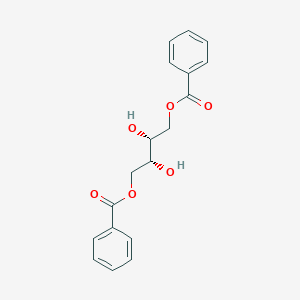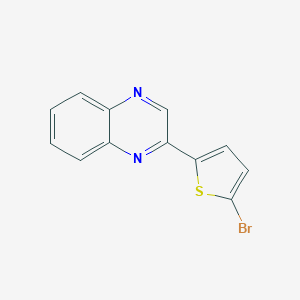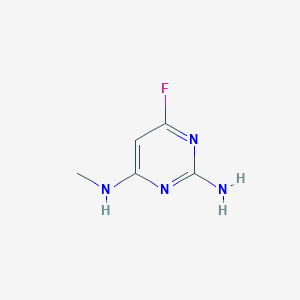![molecular formula C10H6Br3NO2S B067209 2-[(Tribromomethyl)sulfonyl]quinoline CAS No. 163342-70-9](/img/structure/B67209.png)
2-[(Tribromomethyl)sulfonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tribromomethyl)sulfonyl]quinoline is a chemical compound with the molecular formula C10H6Br3NO2S and a molecular weight of 443.94 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a tribromomethylsulfonyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 2-[(Tribromomethyl)sulfonyl]quinoline typically involves the reaction of quinoline derivatives with tribromomethyl sulfone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like Lewis acids to facilitate the reaction
Análisis De Reacciones Químicas
2-[(Tribromomethyl)sulfonyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group.
Substitution: The tribromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(Tribromomethyl)sulfonyl]quinoline has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Tribromomethyl)sulfonyl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The tribromomethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-[(Tribromomethyl)sulfonyl]quinoline include other quinoline derivatives with different substituents. For example:
2-[(Dibromomethyl)sulfonyl]quinoline: Similar structure but with two bromine atoms instead of three.
2-[(Chloromethyl)sulfonyl]quinoline: Contains a chloromethyl group instead of a tribromomethyl group.
2-[(Methylsulfonyl)quinoline]: Lacks the halogen atoms, making it less reactive.
The uniqueness of this compound lies in its tribromomethylsulfonyl group, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
2-(tribromomethylsulfonyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br3NO2S/c11-10(12,13)17(15,16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEZJMMMHHDWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
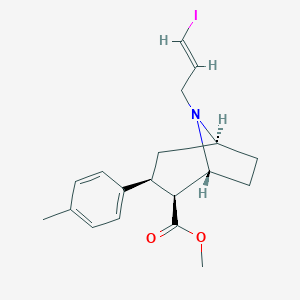
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
